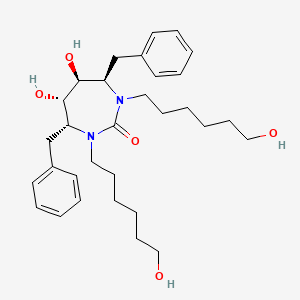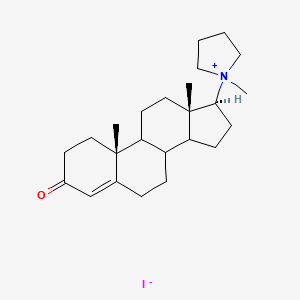
1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide is a synthetic compound derived from the steroidal structure of androstane This compound is characterized by the presence of a pyrrolidinium ring attached to the androstane skeleton, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide typically involves the following steps:
Starting Material: The synthesis begins with 3-Oxoandrost-4-en-17beta-yl acetate, a commercially available steroidal compound.
Formation of Pyrrolidinium Ring: The key step involves the reaction of 3-Oxoandrost-4-en-17beta-yl acetate with methyl iodide and pyrrolidine under basic conditions. This reaction forms the pyrrolidinium ring attached to the androstane skeleton.
Purification: The crude product is purified using chromatographic techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to hydroxyl groups, forming alcohol derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiolates are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azides, thiols, and other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating steroid hormone pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control.
Mecanismo De Acción
The mechanism of action of 1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide involves:
Molecular Targets: The compound interacts with steroid hormone receptors, modulating their activity and influencing gene expression.
Pathways Involved: It affects various signaling pathways, including the androgen receptor pathway, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxoandrost-4-en-17beta-yl acetate: A precursor in the synthesis of 1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide.
Testosterone Acetate: A similar steroidal compound with different biological activities.
Methyltestosterone: Another steroidal compound with distinct pharmacological properties.
Uniqueness
This compound is unique due to the presence of the pyrrolidinium ring, which imparts distinct chemical and biological properties compared to other steroidal compounds
Propiedades
Número CAS |
10063-31-7 |
|---|---|
Fórmula molecular |
C24H38INO |
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
(10R,13S,17S)-10,13-dimethyl-17-(1-methylpyrrolidin-1-ium-1-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one;iodide |
InChI |
InChI=1S/C24H38NO.HI/c1-23-12-10-18(26)16-17(23)6-7-19-20-8-9-22(25(3)14-4-5-15-25)24(20,2)13-11-21(19)23;/h16,19-22H,4-15H2,1-3H3;1H/q+1;/p-1/t19?,20?,21?,22-,23-,24-;/m0./s1 |
Clave InChI |
UUKKJMKCVSLLQJ-LXSIEFMMSA-M |
SMILES isomérico |
C[C@]12CCC3C(C1CC[C@@H]2[N+]4(CCCC4)C)CCC5=CC(=O)CC[C@]35C.[I-] |
SMILES canónico |
CC12CCC3C(C1CCC2[N+]4(CCCC4)C)CCC5=CC(=O)CCC35C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


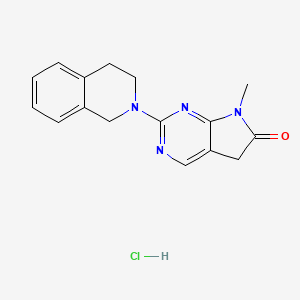
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)



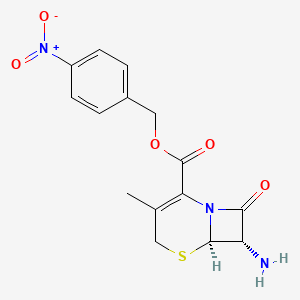

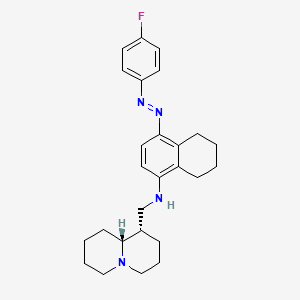
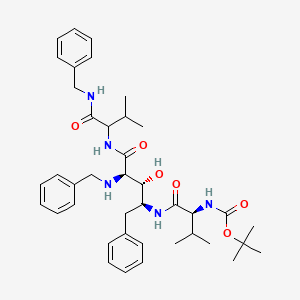
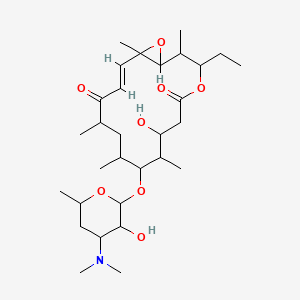
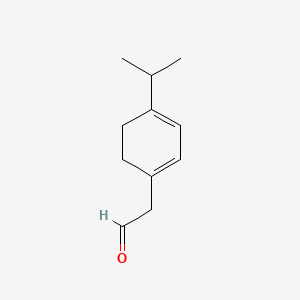
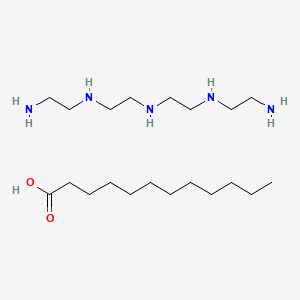
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
